Fluoren-2-amine, 3-methoxy-
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Overview
Description
Fluoren-2-amine, 3-methoxy- is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of an amine group at the second position and a methoxy group at the third position of the fluorene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluoren-2-amine, 3-methoxy- typically involves the introduction of the amine and methoxy groups onto the fluorene backbone. One common method is the nucleophilic substitution reaction where a suitable fluorene derivative is reacted with an amine source under basic conditions. For example, 2-bromo-3-methoxyfluorene can be treated with ammonia or an amine in the presence of a base like sodium hydroxide to yield Fluoren-2-amine, 3-methoxy-.
Industrial Production Methods
Industrial production of Fluoren-2-amine, 3-methoxy- may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Fluoren-2-amine, 3-methoxy- can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitroso-fluorene or nitro-fluorene derivatives.
Reduction: More saturated fluorene derivatives.
Substitution: Various substituted fluorene derivatives depending on the nucleophile used.
Scientific Research Applications
Fluoren-2-amine, 3-methoxy- has several applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics due to its electronic properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Materials Science: Utilized in the synthesis of novel materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of Fluoren-2-amine, 3-methoxy- in biological systems involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Fluoren-2-amine: Lacks the methoxy group, which can affect its electronic properties and reactivity.
3-Methoxyfluorene: Lacks the amine group, which can influence its biological activity and chemical reactivity.
Uniqueness
Fluoren-2-amine, 3-methoxy- is unique due to the presence of both the amine and methoxy groups, which confer distinct electronic and steric properties. This dual functionality makes it a versatile compound for various applications in organic synthesis and materials science.
Properties
CAS No. |
6893-23-8 |
---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-methoxy-9H-fluoren-2-amine |
InChI |
InChI=1S/C14H13NO/c1-16-14-8-12-10(7-13(14)15)6-9-4-2-3-5-11(9)12/h2-5,7-8H,6,15H2,1H3 |
InChI Key |
AQTUKLQQBIWMIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CC3=CC=CC=C3C2=C1)N |
Origin of Product |
United States |
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